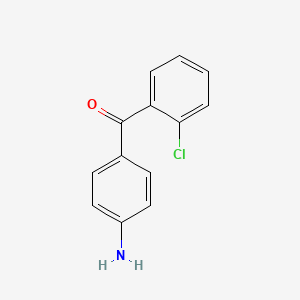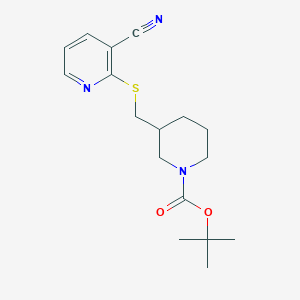
3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a pyridine ring, and a piperidine ring, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and piperidine precursors, followed by the introduction of the cyano group and the tert-butyl ester group. Common reagents used in these reactions include sulfur-containing compounds, cyanide sources, and tert-butyl esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring are key functional groups that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various effects such as enzyme inhibition, receptor activation, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-morpholine-1-carboxylic acid tert-butyl ester
- 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in different chemical reactivity, biological activity, and potential applications. For example, the presence of the piperidine ring may confer different pharmacokinetic properties compared to compounds with pyrrolidine or morpholine rings.
Propriétés
Formule moléculaire |
C17H23N3O2S |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
tert-butyl 3-[(3-cyanopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-9-5-6-13(11-20)12-23-15-14(10-18)7-4-8-19-15/h4,7-8,13H,5-6,9,11-12H2,1-3H3 |
Clé InChI |
HNPYVNOLVINBNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=C(C=CC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
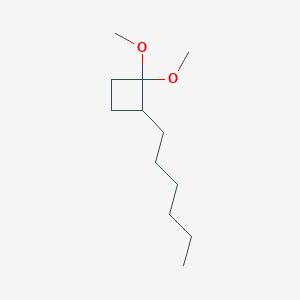
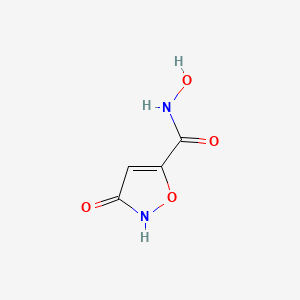
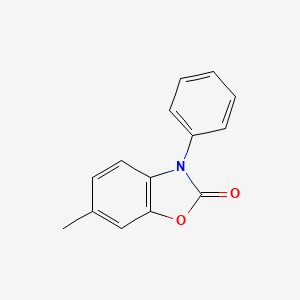
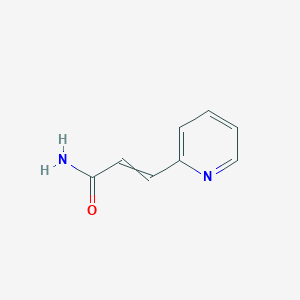
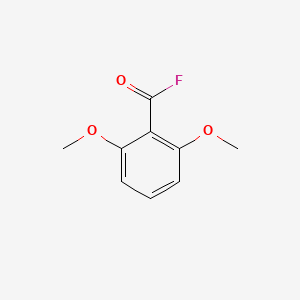
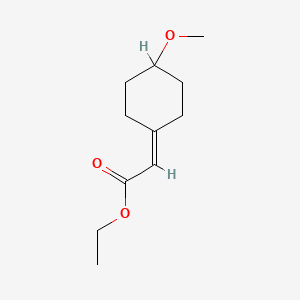
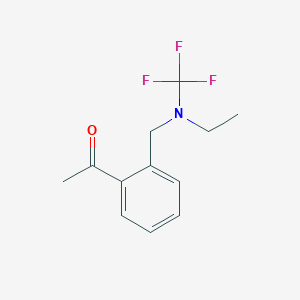
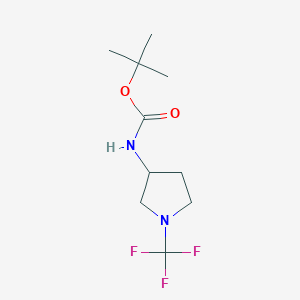
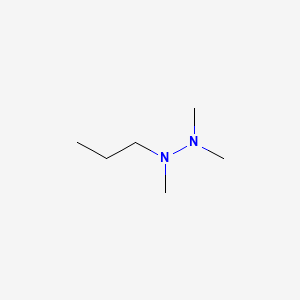
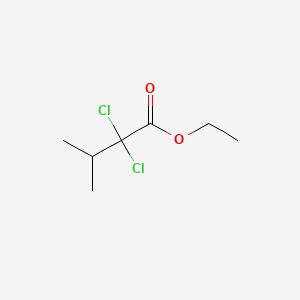
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)
![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)
